1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
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Overview
Description
This compound is a urea derivative, which contains a tetrahydroquinoline ring and a fluorophenyl group. Urea derivatives are known for their wide range of biological activities, and the presence of a fluorophenyl group often enhances the biological activity of a compound due to the unique properties of fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. The tetrahydroquinoline ring could be formed via a Povarov reaction or similar methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of the fluorine atom would be evident in the 19F NMR spectrum .Chemical Reactions Analysis
As a urea derivative, this compound could undergo hydrolysis to yield the corresponding amine and isocyanic acid. The tetrahydroquinoline ring might undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. The presence of the fluorine atom might enhance the lipophilicity of the compound, which could influence its ADME properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-15(2)11-12-26-20-9-8-19(13-17(20)5-10-21(26)27)25-22(28)24-14-16-3-6-18(23)7-4-16/h3-4,6-9,13,15H,5,10-12,14H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCRAUUBTZXYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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